2,6-Dichloro-3-fluorophenacyl bromide
Description
2,6-Dichloro-3-fluorophenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide backbone (a benzyl group with a ketone and bromine substituent). The molecule is substituted with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position on the benzene ring. This arrangement of electron-withdrawing groups enhances its reactivity as an alkylating agent or electrophilic intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(2,6-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUFUXFUVITSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-fluorophenacyl bromide can be synthesized through the bromination of 2,6-dichloro-3-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Organic Synthesis
The compound serves as a key reagent in organic synthesis, particularly for creating substituted phenacyl derivatives. Its ability to act as an electrophile facilitates nucleophilic substitution reactions, leading to the formation of diverse chemical entities.
| Reaction Type | Reagents Used | Conditions | Products Formed |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols | Polar aprotic solvents | Substituted phenacyl derivatives |
| Oxidation | Potassium permanganate | Acidic conditions | Ketones or carboxylic acids |
| Reduction | Sodium borohydride | Anhydrous conditions | Alcohols or reduced products |
Biological Studies
In biological research, 2,6-Dichloro-3-fluorophenacyl bromide has been utilized to investigate enzyme mechanisms and protein interactions. Its reactivity allows for the modification of biomolecules, providing insights into biochemical pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicated that it effectively inhibits the activity of certain kinases, which are crucial for cell signaling and proliferation.
Anticancer Activity
The compound shows promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 | 20 | Caspase activation |
| HepG2 | 25 | Cell cycle arrest |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Industrial Applications
The compound is also explored for its potential in material sciences. It can be used in the production of specialty chemicals and polymers due to its unique properties imparted by the halogen substituents.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,6-dichloro-3-fluorophenacyl bromide with structurally or functionally related brominated compounds, drawing parallels in reactivity, applications, and biological effects.
Sepantronium Bromide (YM-155)
- Structure : Sepantronium bromide (C₂₀H₁₉BrN₄O₃) is a complex heterocyclic compound with a bromine atom, nitrogen-rich rings, and a methyl ether group .
- Applications: Primarily used as a survivin inhibitor in cancer therapy, with an IC50 of 0.54 nM against prostate cancer cells. It suppresses tumor growth in xenograft models and synergizes with radiation therapy .
- Comparison : Unlike this compound, Sepantronium bromide’s biological activity stems from its heterocyclic structure and targeted protein interactions. The latter’s simpler aromatic system may favor synthetic versatility over direct anticancer effects.
Methyl Bromide
- Structure : A simple halogenated alkane (CH₃Br), methyl bromide is a volatile gas/liquid with minimal odor .
- Applications : Historically used as a fumigant and pesticide due to its rapid diffusion and broad-spectrum toxicity. However, its neurotoxic effects (e.g., seizures, respiratory failure) have led to regulatory restrictions .
- Comparison : this compound’s aromatic structure and heavier halogen substituents likely reduce volatility and acute toxicity compared to methyl bromide, making it safer for laboratory use.
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl Bromide
- Structure : A multi-halogenated benzyl bromide with bromine, chlorine, and trifluoromethyl groups .
- Applications : Utilized in high-purity fluorinated intermediates for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its stability and reactivity enable cross-coupling reactions and functional group transformations .
- Comparison : Both compounds feature aromatic bromine and chlorine substituents, but the trifluoromethyl group in the latter enhances lipophilicity and metabolic stability. This compound’s fluorine atom may similarly improve electronic properties for targeted synthesis.
Data Table: Key Properties of Compared Compounds
*Estimated values due to lack of direct data.
Research Findings and Trends
- Reactivity: Halogen positioning influences reactivity. For example, fluorine’s electronegativity in this compound may enhance its electrophilicity compared to non-fluorinated analogs, facilitating nucleophilic substitution reactions .
- Toxicity : Methyl bromide’s acute neurotoxicity contrasts with the likely lower volatility and safer handling profile of heavier halogenated aromatics like this compound .
- Biological Activity : While Sepantronium bromide targets survivin proteins, this compound’s simpler structure may limit direct therapeutic use but enhance its role as a synthetic building block .
Biological Activity
Overview
2,6-Dichloro-3-fluorophenacyl bromide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
- Molecular Formula : C9H6BrCl2F
- Molecular Weight : 276.00 g/mol
- CAS Number : 1807178-01-3
The biological activity of this compound is primarily attributed to its electrophilic nature. It can react with nucleophilic sites on biomolecules, leading to modifications that can alter protein function or disrupt cellular pathways. This reactivity is crucial for its role in biochemical assays and drug development.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related phenacyl bromides can inhibit bacterial growth, with minimum inhibitory concentrations (MIC) indicating their effectiveness against various pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.25 | Effective against Staphylococcus aureus |
| Compound B | 0.5 | Effective against Escherichia coli |
Enzyme Inhibition
The compound has been utilized in biochemical assays to study enzyme activity. It can serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into cellular processes and potential therapeutic targets.
Protein Interactions
This compound is also used to investigate protein interactions within cells. Its ability to modify proteins through electrophilic reactions can help elucidate mechanisms of action for various biological processes .
Case Study 1: Antimicrobial Evaluation
In a comparative study of phenacyl bromides, this compound was tested alongside other derivatives for their antimicrobial efficacy. The results indicated a promising profile for the compound, particularly against gram-positive bacteria.
Case Study 2: Enzyme Activity Assay
A series of experiments were conducted to assess the inhibition of specific enzymes by this compound. The findings revealed that the compound effectively reduced enzyme activity by modifying key residues involved in catalysis.
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing 2,6-Dichloro-3-fluorophenacyl bromide with high yield?
- Answer : The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. A general protocol includes:
- Dissolving the precursor in chloroform at 0°C with catalytic H₂SO₄.
- Dropwise addition of bromine (equimolar) in cold chloroform, followed by stirring at controlled temperatures (0°C → room temperature).
- Quenching with Na₂S₂O₃ to remove excess bromine, followed by extraction, drying (Na₂SO₄), and recrystallization in ethanol for purification .
- Critical Parameters : Temperature control during bromination and stoichiometric precision are essential to minimize side reactions like over-bromination or ring substitution.
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
- Answer : Use a combination of:
- Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress.
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and fluorine coupling patterns; mass spectrometry (MS) for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths/angles and confirms halogen positioning .
Q. What safety and storage protocols are critical for handling this compound?
- Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation (common for halogenated aromatics) .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects from α-bromoketones.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS fragments)?
- Answer :
- Iterative Analysis : Cross-validate with multiple techniques (e.g., 2D NMR like HSQC/COSY for ambiguous proton assignments).
- Byproduct Identification : Use GC-MS or HPLC-MS to detect trace impurities. For example, over-bromination may produce di-brominated analogs, detectable via isotopic patterns .
- Statistical Design : Apply multivariate optimization (e.g., central composite design) to isolate variables affecting side reactions .
Q. What experimental design strategies optimize reaction conditions for scale-up or reproducibility?
- Answer :
- Design of Experiments (DoE) : Use response surface methodology to test variables like temperature, solvent polarity, and reagent ratios. For example, chloroform’s low polarity may favor electrophilic bromination over nucleophilic substitution .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track bromine consumption in real time, enabling dynamic adjustments .
Q. How can computational modeling predict the reactivity or electronic properties of this compound?
- Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The electron-withdrawing Cl/F substituents likely direct reactivity to the ketone or para positions.
- Hybrid Receptor Models : Use QSAR (quantitative structure-activity relationship) to correlate substituent effects with observed reaction outcomes, as demonstrated in odorant-receptor studies .
Q. What advanced techniques characterize halogen bonding or crystallographic packing in this compound?
- Answer :
- X-ray Crystallography : Refine data with SHELXL to map Cl/F···π or halogen-halogen interactions, which influence crystal packing and stability .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H vs. F···H contacts) to explain solubility or melting point trends .
Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Answer :
- Byproduct Profiling : Use LC-MS or preparative TLC to isolate and identify minor components (e.g., dehalogenated products).
- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., ²H in chloroform) or kinetic isotope effects .
Q. What methodologies validate the compound’s stability under varying pH or temperature conditions?
- Answer :
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and analyze degradation via NMR/HPLC.
- pH-Dependent Studies : Monitor hydrolysis rates in buffered solutions (pH 4–10) to identify labile bonds (e.g., C-Br cleavage in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
